molecular formula C7H10N2O B14486764 1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one CAS No. 67065-64-9

1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B14486764
CAS No.: 67065-64-9
M. Wt: 138.17 g/mol
InChI Key: BXVVWVGUGDPODB-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5 of the imidazole ring, and an ethanone group attached to the nitrogen atom at position 1.

Preparation Methods

The synthesis of 1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the condensation of 4,5-dimethylimidazole with an appropriate ethanone derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as zinc chloride or a Schiff’s base complex nickel catalyst, to facilitate the cyclization process . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one can be compared with other imidazole derivatives, such as:

Properties

CAS No.

67065-64-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(4,5-dimethylimidazol-1-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-5-6(2)9(4-8-5)7(3)10/h4H,1-3H3

InChI Key

BXVVWVGUGDPODB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(=O)C)C

Origin of Product

United States

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